molecular formula C26H28N2O2 B325184 N,N'-dimesitylterephthalamide

N,N'-dimesitylterephthalamide

Cat. No.: B325184
M. Wt: 400.5 g/mol
InChI Key: HPCRLCHPHIDMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Dimesitylterephthalamide is a para-substituted aromatic diamide characterized by two mesityl (2,4,6-trimethylphenyl) groups attached to the nitrogen atoms of a terephthalamide backbone. Its structure comprises a central terephthalic acid moiety (1,4-benzenedicarboxylic acid) functionalized with mesityl substituents, conferring steric bulk and electronic effects.

Synthetic routes for terephthalamides typically involve reacting terephthalic acid with amines or nitriles under acidic conditions. For instance, a 1971 patent by Mobil Oil Corp. describes the preparation of N-methylterephthalamides using aliphatic amides or nitriles in oleum at 25–100°C .

Properties

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

1-N,4-N-bis(2,4,6-trimethylphenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C26H28N2O2/c1-15-11-17(3)23(18(4)12-15)27-25(29)21-7-9-22(10-8-21)26(30)28-24-19(5)13-16(2)14-20(24)6/h7-14H,1-6H3,(H,27,29)(H,28,30)

InChI Key

HPCRLCHPHIDMRD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3C)C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

N,N′-Dimethylphthalamide (CAS 19532-98-0)

Structural Differences :

  • Backbone : Phthalamide (ortho-substituted 1,2-benzenedicarboxamide) vs. terephthalamide (para-substituted 1,4-benzenedicarboxamide).
  • Substituents : Methyl groups on nitrogen vs. mesityl groups.

Properties :

  • Hydrogen Bonding : Proximity of amide groups in phthalamides may enhance intramolecular hydrogen bonding, whereas terephthalamides favor intermolecular interactions .

Applications : N,N′-Dimethylphthalamide is used in polymer modification and as a precursor in organic synthesis, leveraging its moderate solubility in polar aprotic solvents .

N,N'-Bis-(2,4-Dimethylphenyl)-Terephthalamide (CAS 1172851-20-5)

Structural Differences :

  • Substituents : 2,4-Dimethylphenyl groups (two methyl groups per aryl) vs. mesityl (three methyl groups per aryl).

Properties :

  • Thermal Stability : Enhanced steric bulk may improve thermal stability by inhibiting molecular motion, as observed in related aryl-substituted terephthalamides .

Molecular Weight :

  • N,N'-Bis-(2,4-dimethylphenyl)-terephthalamide: 390.49 g/mol
  • N,N'-Dimesitylterephthalamide (estimated): ~438.60 g/mol (calculated from C24H26N2O2 with three additional methyl groups per mesityl).

N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)

Structural Differences :

  • Functional Groups : Acetylated amine (amide absent) vs. diamide structure.

Properties :

  • Reactivity : The absence of amide linkages reduces resistance to hydrolysis, making it more reactive under basic or acidic conditions.
  • Applications: Primarily used in laboratory research as a crosslinking agent or monomer, contrasting with terephthalamides' roles in materials science .

Key Data Table: Comparison of Terephthalamide Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound* C30H32N2O2 ~452.60 2,4,6-Trimethylphenyl High steric bulk, low solubility
N,N′-Dimethylphthalamide C10H12N2O2 192.22 Methyl Moderate solubility, ortho-substituted
N,N'-Bis-(2,4-dimethylphenyl)-terephthalamide C24H26N2O3 390.49 2,4-Dimethylphenyl Intermediate steric hindrance
N,N'-Diacetyl-1,4-phenylenediamine C10H12N2O2 192.22 Acetyl Hydrolysis-prone, non-amide linkage

*Estimated values based on structural analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.